1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one hydrochloride
Description
Structural Characterization
Molecular Geometry and Bonding Configuration
1-(Propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one hydrochloride is a pyrazolone derivative with a saturated five-membered ring containing two adjacent nitrogen atoms and a carbonyl group. The propan-2-yl (isopropyl) group is attached to the nitrogen atom at position 1, and the hydrochloride counterion suggests protonation at this site.
The pyrazolone core adopts a planar structure due to conjugation between the carbonyl group and the adjacent nitrogens. The dihydro configuration indicates partial saturation at positions 4 and 5, resulting in a non-aromatic structure. Key bond lengths and angles can be inferred from analogous pyrazolone derivatives:
- C=O bond length : ~1.24–1.26 Å (typical for carbonyl groups in pyrazolones).
- N–C bond lengths : ~1.37–1.42 Å for bonds involving the pyrazolone nitrogens.
- Ring angles : Adjacent nitrogens exhibit bond angles close to 110–115°, while the carbonyl oxygen forms angles of ~125° with neighboring carbons.
The isopropyl group introduces steric bulk, potentially influencing molecular packing in the solid state. The hydrochloride salt enhances solubility in polar solvents and stabilizes the protonated nitrogen through ionic interactions.
Tautomeric Equilibrium Analysis
Pyrazolone derivatives often exhibit tautomeric equilibria involving keto-enol or lactam-lactim forms. For 1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, three tautomeric forms are theoretically possible:
- Keto form : Dominant due to resonance stabilization between the carbonyl group and adjacent nitrogens.
- Enol form : Less stable, as it disrupts conjugation.
- Hydrazone-like form : Unlikely in this case due to the absence of hydrazine-derived substituents.
Key findings from computational studies on pyrazolones :
| Tautomer | Stability (Relative Energy) | Solvent Effect |
|---|---|---|
| Keto | Most stable | Stabilized in polar solvents |
| Enol | Higher energy | Less favored in all solvents |
| Hydrazone | Not applicable | – |
Experimental data for analogous compounds (e.g., 3-methyl-1-phenylpyrazolone) indicate that the keto form predominates in both gas phase and solution. The isopropyl group may further stabilize the keto tautomer through electron-donating inductive effects.
Comparative Structural Analysis with Pyrazolone Derivatives
The structure of this compound can be compared to other pyrazolone derivatives to understand substituent effects:
Substituent Effects on Geometry
The isopropyl group at position 1 introduces steric hindrance, potentially altering bond angles and dihedral angles between substituents.
Crystal Packing and Hydrogen Bonding
Pyrazolone hydrochlorides often exhibit hydrogen bonding between the protonated nitrogen and chloride ion or adjacent carbonyl oxygens. For example:
- N–H⋯Cl− interactions : Common in pyrazolone salts, stabilizing crystal lattices.
- C=O⋯H–N interactions : Observed in related compounds, forming extended networks.
In this compound, the isopropyl group may reduce intermolecular hydrogen bonding efficiency compared to smaller substituents (e.g., methyl), leading to less densely packed crystals.
Properties
IUPAC Name |
2-propan-2-yl-4H-pyrazol-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-5(2)8-6(9)3-4-7-8;/h4-5H,3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSWVVUZQJQXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CC=N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-keto esters or β-diketones. The reaction is usually carried out in the presence of a suitable acid catalyst, such as hydrochloric acid, to facilitate the formation of the pyrazolone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(Propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives with different functional groups, while substitution reactions can produce a variety of substituted pyrazolones.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one hydrochloride typically involves the cyclization of hydrazine derivatives with β-keto esters or β-diketones under acidic conditions. The use of hydrochloric acid as a catalyst is common, facilitating the formation of the pyrazolone ring. In industrial settings, continuous flow reactors are employed for scalable production, ensuring high yields and purity through controlled reaction conditions .
Chemical Properties:
- Molecular Formula: C6H11ClN2O
- Molecular Weight: 162.62 g/mol
- Appearance: White to off-white powder
- Storage Temperature: Room temperature
Chemistry
This compound serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules and can undergo various chemical reactions such as oxidation, reduction, and substitution. For instance:
- Oxidation: Can yield pyrazolone derivatives.
- Reduction: Converts to hydrazine derivatives.
- Substitution: Reacts with nucleophiles to form substituted products .
Biology
Research has indicated potential biological activities of this compound, particularly its antimicrobial and anti-inflammatory properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For example:
- A study evaluated the antimicrobial activity of synthesized derivatives against Staphylococcus aureus and Escherichia coli using disc diffusion methods, revealing promising results in inhibiting bacterial growth .
Medicine
Ongoing research is investigating the therapeutic potential of this compound in treating diseases associated with inflammation and infection. Its mechanism of action may involve modulation of enzyme activity related to inflammatory pathways .
Case Studies
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: Known for its use in the synthesis of amphetamines.
Pyrrolidine: A versatile scaffold in drug discovery with various biological activities.
Imidazole: A heterocyclic compound with broad chemical and biological properties.
Uniqueness
1-(Propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one hydrochloride is unique due to its specific structural features and the range of reactions it can undergo
Biological Activity
1-(Propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one hydrochloride, also known by its CAS number 112858-05-6, is a member of the pyrazolone class of compounds. Pyrazolones are recognized for their significant biological activities, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₆H₁₁ClN₂O
- Molecular Weight : 162.62 g/mol
- IUPAC Name : 2-propan-2-yl-4H-pyrazol-3-one; hydrochloride
Pharmacological Activities
Research indicates that pyrazolone derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial and fungal strains.
- Anti-inflammatory Effects : Inhibits inflammatory pathways, potentially through enzyme inhibition.
- Analgesic Properties : Provides pain relief similar to non-steroidal anti-inflammatory drugs (NSAIDs).
- Antitumor Activity : Shows promise in inhibiting tumor cell proliferation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Receptor Modulation : It can bind to various receptors involved in pain and inflammation pathways.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Properties
A study published in the International Journal of Pharmaceutical Sciences and Research demonstrated that pyrazolone derivatives, including this compound, exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis and function.
Case Study 2: Anti-inflammatory Effects
Research indicated that this compound effectively reduced inflammation markers in animal models. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Case Study 3: Antitumor Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The compound was noted for its selective cytotoxicity towards tumor cells while sparing normal cells, highlighting its potential for cancer therapy.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one hydrochloride?
Answer:
The synthesis of pyrazolinone derivatives typically involves cyclization of hydrazines with β-ketoesters or β-diketones. For example, describes a base-assisted cyclization method using ethanol reflux to form dihydropyrazolones. To synthesize the hydrochloride salt, a post-synthetic protonation step with HCl gas or concentrated HCl in anhydrous solvents (e.g., dichloromethane) is required. Key considerations:
- Optimize reaction time and temperature to avoid over-protonation or decomposition.
- Use NMR (¹H/¹³C) to confirm cyclization and FTIR to verify carbonyl and N–H stretches .
- Purify intermediates via recrystallization (e.g., ethanol/water mixtures) before salt formation .
Basic: How should researchers characterize the crystal structure of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical. , and 13 provide protocols for pyrazoline derivatives:
- Grow crystals via slow evaporation (e.g., ethanol or DMF/ethanol).
- Use SHELXL ( ) for refinement, leveraging features like anisotropic displacement parameters and hydrogen-bonding constraints.
- Validate the structure using R-factors (<0.05 for high quality) and check for twinning or disorder using PLATON .
Advanced: How can computational tools like Multiwfn aid in analyzing electronic properties?
- Electrostatic potential (ESP) mapping to identify nucleophilic/electrophilic sites on the pyrazolinone ring.
- Topological analysis (AIM theory) to quantify bond critical points (e.g., N–H···Cl interactions in the hydrochloride salt).
- Orbital composition analysis to assess hybridization (e.g., sp² vs. sp³ at the carbonyl group).
Method: Use DFT-optimized geometries (B3LYP/6-311+G(d,p)) and export wavefunction files for Multiwfn processing .
Advanced: How should researchers resolve contradictions in spectroscopic data across studies?
Answer:
Contradictions in NMR or melting points (e.g., vs. 12) may arise from:
- Tautomerism : Use variable-temperature NMR to detect keto-enol equilibria.
- Polymorphism : Perform SCXRD or PXRD to identify crystalline phases.
- Solvent effects : Compare DSC data (melting point ranges) across solvents .
Advanced: What strategies are used to evaluate biological activity of pyrazolinone derivatives?
Answer:
While notes pyrazolines’ antitumor/antimicrobial potential, specific assays include:
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa).
- Docking studies : Target enzymes (e.g., COX-2) using AutoDock Vina, parameterizing charges via RESP/ESP .
- Antimicrobial screening : Kirby-Bauer disc diffusion against Gram± bacteria .
Advanced: How do solvent polarity and proticity affect synthetic outcomes?
Answer:
and highlight ethanol as a solvent for cyclization. Key factors:
- Polar aprotic solvents (DMF) accelerate reactions but may complicate HCl salt formation.
- Protic solvents (ethanol) stabilize intermediates via hydrogen bonding but risk hydrolysis.
Recommendation : Screen solvents using Hansen solubility parameters to balance reactivity and purity .
Advanced: What crystallographic challenges arise from tautomerism or isomerism?
Answer:
Pyrazolinones exhibit keto-enol tautomerism ( ). Mitigation strategies:
- Low-temperature crystallography (e.g., 173 K in ) to "freeze" tautomers.
- Use SHELXL’s TWIN/BASF commands to model disorder .
Advanced: How is the hydrochloride salt’s stability assessed under varying humidity?
Answer:
- Perform dynamic vapor sorption (DVS) to measure hygroscopicity.
- Monitor decomposition via TGA/DSC: HCl loss typically occurs at 150–200°C.
- Compare PXRD patterns before/after exposure to validate crystallinity .
Advanced: What structural features influence pharmacological activity?
Answer:
suggests substituent effects:
- Electron-withdrawing groups (e.g., Cl in ) enhance antimicrobial activity.
- Hydrophobic moieties (isopropyl in ) improve membrane permeability.
Validation : QSAR models using Hammett constants or logP values .
Advanced: How are reaction mechanisms validated for pyrazolinone synthesis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
